K-Ras(G12C) inhibitor 9 K-Ras(G12C) inhibitor 9 K-Ras(G12C) inhibitor 9 is an irreversible, allosteric inhibitor of the K-Ras(G12C) mutant that causes 100% modification of the protein when used at 10 µM for 24 hours in vitro. K-Ras is a small GTPase that cycles between a GTP-bound active state and a GDP-bound inactive state to turn on downstream Raf kinases to drive cell growth. A G12C mutation in K-Ras blocks GTP hydrolysis, activates K-Ras, and promotes carcinogenesis. Similar K-Ras(G12C) inhibitors significantly reduce GTP affinity relative to GDP, decrease Raf binding, and lower cell viability while increasing apoptosis.
K-Ras(G12C) inhibitor 9 is an allosteric inhibitor of tumor-promoting K-Ras(G12c).
Brand Name: Vulcanchem
CAS No.:
VCID: VC0531897
InChI: InChI=1S/C16H21ClIN3O4S/c1-3-26(23,24)20-11-4-6-21(7-5-11)16(22)10-19-14-9-13(18)12(17)8-15(14)25-2/h3,8-9,11,19-20H,1,4-7,10H2,2H3
SMILES: Array
Molecular Formula: C16H21ClIN3O4S
Molecular Weight: 513.8 g/mol

K-Ras(G12C) inhibitor 9

CAS No.:

Cat. No.: VC0531897

Molecular Formula: C16H21ClIN3O4S

Molecular Weight: 513.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

K-Ras(G12C) inhibitor 9 -

Specification

Molecular Formula C16H21ClIN3O4S
Molecular Weight 513.8 g/mol
IUPAC Name N-[1-[2-(4-chloro-5-iodo-2-methoxyanilino)acetyl]piperidin-4-yl]ethenesulfonamide
Standard InChI InChI=1S/C16H21ClIN3O4S/c1-3-26(23,24)20-11-4-6-21(7-5-11)16(22)10-19-14-9-13(18)12(17)8-15(14)25-2/h3,8-9,11,19-20H,1,4-7,10H2,2H3
Standard InChI Key ZGUSBCDCZNBNQT-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1NCC(=O)N2CCC(CC2)NS(=O)(=O)C=C)I)Cl
Appearance Solid powder

Introduction

The Significance of K-Ras Mutations in Cancer

K-Ras mutations represent some of the most common oncogenic alterations in human cancers. Somatic mutations in this small GTPase are frequently associated with poor response to standard therapies, creating a critical need for targeted approaches . The G12C mutation specifically involves substitution of glycine with cysteine at position 12, creating a unique opportunity for covalent targeting. This mutation is particularly prevalent in:

  • Non-small cell lung cancer (NSCLC)

  • Pancreatic ductal adenocarcinoma (PDAC)

  • Colorectal cancer (CRC)

The challenge in targeting K-Ras has historically stemmed from its picomolar affinity for GTP/GDP and the absence of known allosteric regulatory sites . These factors earned K-Ras the reputation of being "undruggable" until recent breakthroughs in covalent inhibitor development.

Mechanism of Action of K-Ras(G12C) Inhibitors

Covalent Binding Strategy

K-Ras(G12C) inhibitors function through an ingenious mechanism that exploits the nucleophilic cysteine introduced by the G12C mutation. This approach enables selective targeting of the mutant protein while sparing the wild-type K-Ras . The inhibitors form an irreversible covalent bond with this cysteine residue, providing exceptional specificity for the mutant protein.

Switch-II Pocket Binding

Crystallographic studies have revealed that these inhibitors bind to a previously unrecognized pocket beneath the effector binding switch-II region, termed the switch-II pocket (S-IIP) . This binding disrupts both switch-I and switch-II regions, which are critical for K-Ras function.

Alteration of Nucleotide Preference

A key mechanism of these inhibitors involves subverting the native nucleotide preference of K-Ras:

  • Normal K-Ras has higher affinity for GTP (active state)

  • Inhibitor binding favors GDP binding (inactive state)

  • Some compounds appear to accelerate nucleotide exchange, contrary to prior S-IIP inhibitors

Disruption of Effector Binding

The binding of these inhibitors impairs the interaction between K-Ras and its downstream effectors, particularly Raf . This disruption effectively blocks oncogenic signaling, inhibiting cancer cell growth and survival.

Structural Characteristics and Development

Evolution of Inhibitor Development

The development of K-Ras(G12C) inhibitors has progressed through several important phases:

  • Initial discovery of the S-IIP as a targetable pocket

  • Development of early compounds with weak binding (>200μM) in the absence of the warhead

  • Progressive optimization leading to clinically viable compounds

  • FDA approval of sotorasib and adagrasib

Fragment-Based Drug Design

Recent advances in K-Ras(G12C) inhibitor development have leveraged fragment-based drug design strategies, particularly enhanced by surface plasmon resonance (SPR) technology . This approach has proven particularly effective for targeting the dynamic binding pocket of K-Ras(G12C).

Structural Analysis

Crystallographic studies have been instrumental in understanding inhibitor binding. For example, a 1.75Å co-crystal structure of K-Ras(G12C) covalently bound to compound 10 (PDB: 6ARK) provided critical insights into the binding mode . The electron density confirmed covalent binding to G12C, though interestingly, the compound made van der Waals interactions with the α2 (switch-II) helix of a nearby symmetry mate rather than fully occupying the switch-II pocket .

Cell-Based and Preclinical Evaluation of Inhibitor Efficacy

Cell Line Response Patterns

Studies examining the effects of K-Ras(G12C) inhibitors in cancer cell lines have revealed genotype-specific responses. For compound 12, the following patterns were observed:

Cell LineK-Ras MutationResponse to Compound 12Notes
H1792G12CHigh sensitivity (EC₅₀=0.32±0.01μM)Low K-Ras GTP levels, high K-Ras dependency
H358G12CSensitiveDecreased viability, increased apoptosis
H23G12CSensitiveDecreased viability, increased apoptosis
Calu-1G12CSensitiveDecreased viability, increased apoptosis
H1437Wild-typeInsensitiveNo significant response
H1299Wild-typeInsensitiveK-Ras independent
A549G12SInsensitiveK-Ras dependent but lacking G12C

The collective data demonstrated statistically significant decreases in viability (P = 0.005) and increases in apoptosis (P < 0.001) specifically in G12C mutant cell lines compared to those lacking this mutation .

Clinical Development and Therapeutic Applications

FDA-Approved Inhibitors

The successful development of K-Ras(G12C) inhibitors has led to FDA approval of:

  • Sotorasib (Lumakras/AMG 510) - First-in-class K-Ras(G12C) inhibitor

  • Adagrasib (MRTX849) - Second approved inhibitor

These approvals represent a landmark achievement in targeted cancer therapy, addressing what was long considered an undruggable target.

Clinical Indications

K-Ras(G12C) inhibitors are primarily indicated for:

  • Non-small cell lung cancer (NSCLC) with K-Ras(G12C) mutation

  • Potential applications in colorectal cancer (CRC)

  • Exploratory use in pancreatic ductal adenocarcinoma (PDAC)

Emerging Resistance Mechanisms

With clinical use of these inhibitors, acquired resistance has emerged as a significant challenge:

  • Alterations in the K-Ras pathway signaling

  • Secondary mutations in K-Ras

  • Activation of alternative signaling pathways

  • Increased dependency on upstream regulators

These resistance patterns indicate potential for combination therapies and next-generation inhibitor development.

Future Directions and Challenges

Next-Generation Inhibitor Development

Research continues to focus on developing improved K-Ras(G12C) inhibitors with:

  • Enhanced potency and selectivity

  • Improved pharmacokinetic properties

  • Ability to overcome resistance mechanisms

  • Potential for combination therapies

Expanding K-Ras Targeting Beyond G12C

While G12C mutation provides a convenient cysteine for covalent targeting, efforts are underway to develop inhibitors for other common K-Ras mutations including G12D, G12V, and others that lack the reactive cysteine .

Combination Strategies

Given the complex nature of K-Ras signaling and the emergence of resistance mechanisms, combination approaches are being explored:

  • Combining with upstream regulators (SHP2 inhibitors)

  • Pairing with downstream effector inhibitors (MEK, PI3K)

  • Integration with immunotherapy approaches

  • Synthetic lethal combinations targeting cellular dependencies

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